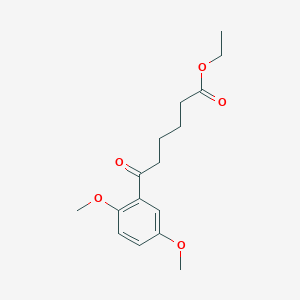

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

Übersicht

Beschreibung

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is an ester derivative characterized by a hexanoate backbone with a ketone group at the sixth carbon and a 2,5-dimethoxyphenyl substituent . The methoxy groups at the 2- and 5-positions of the aromatic ring confer electron-donating effects, influencing both chemical reactivity and biological interactions.

Synthesis: The compound is synthesized via acid-catalyzed esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with ethanol under reflux conditions, typically using sulfuric acid as a catalyst . This method yields high-purity product after purification by column chromatography.

Applications: Its structural features make it valuable in medicinal chemistry (e.g., as a precursor for antitumor agents) and organic synthesis (e.g., as a building block for complex molecules) .

Vorbereitungsmethoden

Friedel-Crafts Acylation to Form 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid

- Starting Materials: 1,4-dimethoxybenzene and adipoyl chloride.

- Reaction: Friedel-Crafts acylation is performed by reacting 1,4-dimethoxybenzene with adipoyl chloride in the presence of a Lewis acid catalyst (commonly AlCl3).

- Outcome: This yields 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid after hydrolysis of the acid chloride intermediate.

- Yield: Approximately 60% yield reported.

- Notes: The reaction requires careful control of temperature and stoichiometry to avoid polyacylation and side reactions.

Esterification to Form Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

- Starting Material: 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid.

- Reaction Conditions: The acid is esterified with ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

- Procedure: The mixture is refluxed for about 18 hours to ensure complete conversion.

- Workup: After cooling, the reaction mixture is neutralized with sodium bicarbonate, extracted with diethyl ether, dried over magnesium sulfate, and purified by column chromatography.

- Yield: High yield of about 94% is typically achieved.

- Notes: The use of excess ethanol and acid catalyst promotes ester formation; prolonged reflux ensures completeness.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid.

Reduction: Formation of ethyl 6-(2,5-dimethoxyphenyl)-6-hydroxyhexanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity to certain targets, while the keto and ester groups may influence its reactivity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

- Structural Difference : Trifluoromethyl (-CF₃) groups replace methoxy (-OCH₃) groups at the 3- and 5-positions.

- Impact :

- The electron-withdrawing -CF₃ groups reduce aromatic ring reactivity compared to electron-donating methoxy groups.

- Increased lipophilicity due to fluorine atoms enhances membrane permeability but may reduce solubility .

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

- Structural Difference : An acetoxy (-OAc) group replaces the methoxy group at the 2-position.

- Impact :

- The acetoxy group is hydrolytically labile, making this compound prone to enzymatic cleavage in biological systems.

- Exhibits moderate antitumor activity but lower metabolic stability compared to the methoxy analog .

Ethyl 6-(1-naphthyl)-6-oxohexanoate

- Structural Difference : A naphthyl group replaces the dimethoxyphenyl group.

- Reduced solubility in aqueous media limits pharmaceutical applications .

Functional Group Modifications

6-(3-Iodophenyl)-6-oxohexanoic Acid

- Structural Difference : Carboxylic acid (-COOH) replaces the ethyl ester (-COOEt).

- Impact: Higher polarity improves water solubility but reduces blood-brain barrier penetration.

Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate

- Structural Difference : Methyl ester (-COOCH₃) instead of ethyl ester (-COOEt).

- Impact :

Mechanistic and Electronic Considerations

- Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy groups enhance aromatic ring electron density, favoring electrophilic substitution reactions. In contrast, chlorine or trifluoromethyl groups reduce reactivity .

- Hydrophobic vs. Polar Substituents :

- Bulky hydrophobic groups (e.g., hexyl, naphthyl) improve lipid solubility but may hinder target binding. Polar groups (e.g., methoxy, acetoxy) balance solubility and reactivity .

Biologische Aktivität

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C15H18O5

- Molecular Weight : 278.30 g/mol

- Functional Groups : Contains an ester group, a keto group, and two methoxy groups on the phenyl ring.

The presence of methoxy groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Esterification : Reacting 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid with ethanol using a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Claisen Condensation : Involves the reaction of ethyl acetate with 2,5-dimethoxybenzaldehyde followed by oxidation to yield the desired ester.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The compound has shown promise in cancer research. It is believed to exert its effects by:

- Inhibiting Cell Proliferation : Studies indicate that it can inhibit the growth of various cancer cell lines.

- Inducing Apoptosis : Evidence suggests that it promotes programmed cell death in cancerous cells through activation of apoptotic pathways.

A notable study demonstrated that this compound reduced tumor growth in vivo models, highlighting its potential as a therapeutic agent .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : The keto group may participate in enzyme inhibition.

- Receptors : The methoxy groups could enhance binding affinity to certain receptors involved in cell signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate | C15H18O5 | Different methoxy substitution pattern affects biological activity. |

| Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | C16H22O5 | Longer carbon chain; potential for different solubility and reactivity. |

| Ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate | C13H16O4 | Exhibits significant biological activity; trimethoxy substitution enhances interaction with biomolecules. |

This comparative analysis underscores how variations in substitution patterns can influence biological properties and mechanisms of action.

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal highlighted that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of exposure .

- Antibacterial Activity : Another research effort demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation of 1,4-dimethoxybenzene with adipoyl chloride to form 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, followed by esterification with ethanol under acid catalysis (e.g., H₂SO₄) . Key factors affecting yield include:

- Catalyst choice : Acid catalysts like H₂SO₄ improve esterification efficiency.

- Reaction time/temperature : Reflux conditions (~78°C for ethanol) ensure complete conversion .

- Purification : Column chromatography or recrystallization may be required to isolate the ester (reported yields: 60% for acid, 94% for esterification) .

Table 1 : Synthetic Yield Optimization

| Step | Catalyst | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | 60% | |

| Esterification | H₂SO₄ | 94% |

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

- NMR : ¹H and ¹³C NMR confirm the ester carbonyl (δ ~170 ppm), ketone (δ ~200 ppm), and methoxy groups (δ ~3.8 ppm) .

- IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and O-CH₃ (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₁₆H₂₀O₅ (MW: 294.34) .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influenced by methoxy and keto groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethoxyphenyl group influence reactivity in nucleophilic acyl substitutions?

The 2,5-dimethoxy substituents donate electron density via resonance, stabilizing intermediates during reactions (e.g., enolate formation). Steric hindrance at the ortho position may limit access to the carbonyl, favoring para-substitution in further derivatization . Comparative studies with analogs (e.g., 3,5-ditrifluoromethylphenyl variant) show reduced reactivity due to electron-withdrawing groups .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

Discrepancies in biological data (e.g., antitumor IC₅₀ values) arise from substituent effects. For example:

- Antitumor activity : Ethyl 6-(4-hexylphenyl)-6-oxohexanoate showed dose-dependent cytotoxicity in MCF-7 cells (IC₅₀: 12 μM), while methoxy-substituted analogs exhibited lower potency .

- Methodological consistency : Standardize assays (e.g., MTT for viability) and control variables (e.g., cell passage number, serum concentration) .

Table 2 : Biological Activity Comparison

| Compound (Substituent) | Assay System | IC₅₀ | Reference |

|---|---|---|---|

| 2,5-Dimethoxyphenyl | MCF-7 | Pending | |

| 4-Hexylphenyl | MCF-7 | 12 μM | |

| 3,5-Ditrifluoromethylphenyl | HEK293 | 25 μM |

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP: ~2.5) and metabolic sites (e.g., ester hydrolysis to carboxylic acid) .

- Docking Studies : The keto group may interact with ATP-binding pockets in kinases, suggesting potential off-target effects .

Q. Methodological Challenges

Q. What experimental designs mitigate low yields in multi-step syntheses (e.g., Friedel-Crafts acylation followed by reduction)?

- Stepwise optimization : In the synthesis of methyl 6-(2,5-dimethoxyphenyl)hexanoate, reducing ketone to alcohol using amalgamated zinc yielded 33% due to competing side reactions. Alternatives:

- Catalytic hydrogenation : Use Pd/C or Raney Ni for selective reduction .

- Protecting groups : Temporarily block reactive sites (e.g., silylation of ketone) .

Q. How do solvent polarity and temperature affect the stability of the keto-ester moiety during storage?

- Polar aprotic solvents (e.g., DMF) stabilize the ester via hydrogen bonding but may accelerate hydrolysis.

- Storage recommendations : Anhydrous conditions at -20°C in amber vials to prevent photodegradation .

Q. Data Analysis and Reporting

- Contradiction resolution : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) when similar δ values cause ambiguity .

- Statistical rigor : Report triplicate measurements ± SEM for biological assays and use ANOVA for comparative studies .

Eigenschaften

IUPAC Name |

ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-11-12(19-2)9-10-15(13)20-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUBUUSKPWIQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645818 | |

| Record name | Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-32-2 | |

| Record name | Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.